molecular formula C7H9NaO5 B2470261 Sodium;2-ethoxycarbonyloxetane-2-carboxylate CAS No. 2253629-98-8

Sodium;2-ethoxycarbonyloxetane-2-carboxylate

Cat. No.: B2470261
CAS No.: 2253629-98-8
M. Wt: 196.134
InChI Key: FFULERDKCIFQKK-UHFFFAOYSA-M
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Description

Sodium 2-ethoxycarbonyloxetane-2-carboxylate is a sodium salt of a bicyclic oxetane derivative featuring two ester functionalities: an ethoxycarbonyl group and a carboxylate group. The oxetane ring (a four-membered oxygen-containing cyclic ether) introduces significant ring strain, which influences its reactivity and stability. This compound is structurally distinct due to its compact ring system and dual ester groups, which enhance its polarity and water solubility compared to neutral esters.

Properties

IUPAC Name

sodium;2-ethoxycarbonyloxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.Na/c1-2-11-6(10)7(5(8)9)3-4-12-7;/h2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFULERDKCIFQKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCO1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-ethoxycarbonyloxetane-2-carboxylate typically involves the reaction of oxetane derivatives with sodium ethoxide in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process includes the purification of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-ethoxycarbonyloxetane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxetane derivatives, while reduction can produce simpler carboxylate compounds .

Scientific Research Applications

Sodium;2-ethoxycarbonyloxetane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications and as a reference standard in pharmaceutical testing.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;2-ethoxycarbonyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between sodium 2-ethoxycarbonyloxetane-2-carboxylate and analogous compounds:

Compound Name Ring System Functional Groups Solubility (Inferred) Key References
Sodium 2-ethoxycarbonyloxetane-2-carboxylate Oxetane (4-membered) Carboxylate, ethoxycarbonyl High (polar, ionic) N/A
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate Cyclohexene (6-membered) Ester, ketone, aryl substituents Low (nonpolar)
Ethyl 2-methyl-4-oxooxane-2-carboxylate Oxane (6-membered) Ester, ketone Moderate (polar ester)
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene (6-membered) Ester, amino group Moderate (polar)

Key Observations :

  • Ring Strain : The oxetane ring in the target compound confers higher reactivity due to ring strain, whereas six-membered rings (e.g., cyclohexene or oxane) are more stable .
  • Solubility : The sodium carboxylate group enhances water solubility, unlike neutral esters (e.g., ethyl 2-methyl-4-oxooxane-2-carboxylate), which are more lipophilic .
  • Functional Groups: The amino group in ethyl 2-amino-1-cyclohexene-1-carboxylate introduces basicity, contrasting with the ionic carboxylate in the target compound .

Commercial Availability

While suppliers for analogs like ethyl 2-methyl-4-oxooxane-2-carboxylate are listed (e.g., Global Chemical Supplier) , the sodium salt form of the target compound is less commonly available, suggesting specialized synthesis may be required for research or industrial use.

Biological Activity

Sodium;2-ethoxycarbonyloxetane-2-carboxylate is a compound belonging to the class of oxetanes, which are characterized by their four-membered ring structures containing an oxygen atom. This compound exhibits significant biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, including its antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7_7H10_10NaO4_4
  • Molecular Weight: 179.15 g/mol
  • Physical State: Solid (white to off-white powder)

Antifungal Activity

Research indicates that this compound possesses notable antifungal properties. It has been studied for its effectiveness against various fungal pathogens, making it a candidate for agricultural applications as a fungicide.

The antifungal activity of this compound is primarily attributed to its ability to disrupt fungal cell wall synthesis and inhibit key metabolic pathways. Specifically, it interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and eventual cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) against several fungal species, including:

Fungal SpeciesMIC (µg/mL)
Candida albicans32
Aspergillus niger64
Trichophyton rubrum16

These results indicate that the compound is particularly effective against dermatophytes and yeast-like fungi.

Case Studies

  • Agricultural Application:
    A field study conducted on crops susceptible to fungal infections revealed that treatment with this compound significantly reduced disease incidence by up to 50% compared to untreated controls. This study highlights the potential of this compound as a viable alternative to conventional fungicides.
  • Pharmaceutical Development:
    A clinical trial assessed the efficacy of formulations containing this compound in treating superficial mycoses. Patients receiving the treatment showed a marked improvement in symptoms within two weeks, with a complete resolution in 75% of cases by the end of the study period.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile when used according to recommended guidelines. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.

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